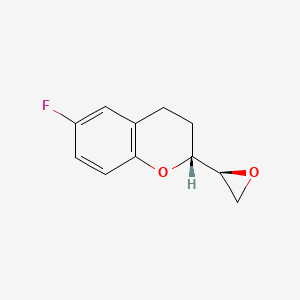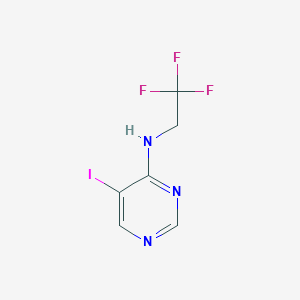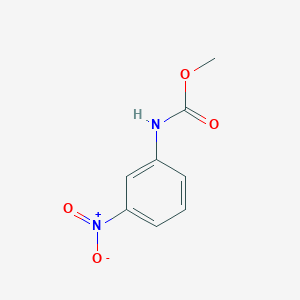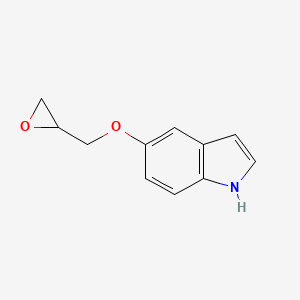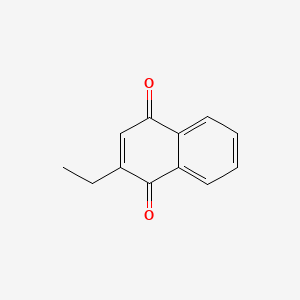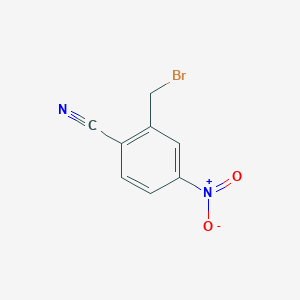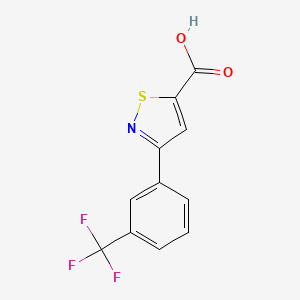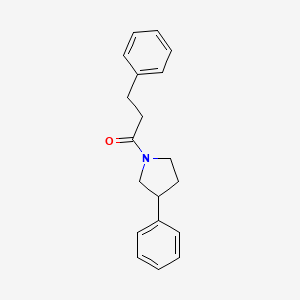
4-(2,4-Dinitrobenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2,4-Dinitrobenzoyl)morpholine is a complex organic compound that features both morpholine and dinitrophenylbenzoyl groups Morpholine is a heterocyclic amine with both amine and ether functional groups, while the dinitrophenylbenzoyl group is known for its electron-withdrawing properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4-dinitrophenylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4-(2,4-Dinitrobenzoyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient dinitrophenyl group makes the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxide derivatives.
科学的研究の応用
4-(2,4-Dinitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of 4-(2,4-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The electron-withdrawing dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological receptors, affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the dinitrophenylbenzoyl group.
4-Nitrophenylbenzoyl Chloride: Contains the nitrophenylbenzoyl group but lacks the morpholine ring.
N-Phenylmorpholine: Contains the morpholine ring but with a phenyl group instead of the dinitrophenylbenzoyl group.
Uniqueness
4-(2,4-Dinitrobenzoyl)morpholine is unique due to the combination of the morpholine ring and the dinitrophenylbenzoyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H11N3O6 |
|---|---|
分子量 |
281.22 g/mol |
IUPAC名 |
(2,4-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)9-2-1-8(13(16)17)7-10(9)14(18)19/h1-2,7H,3-6H2 |
InChIキー |
GNWITUHKDGEFMS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
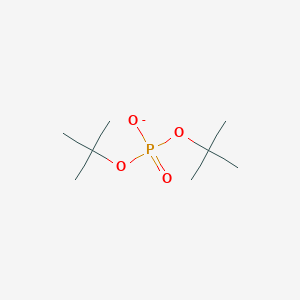
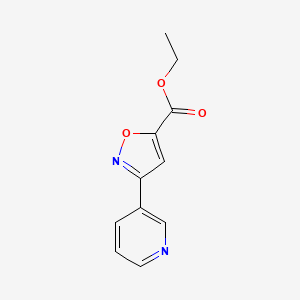
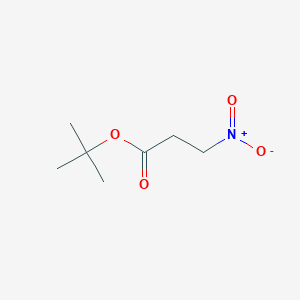
![tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791040.png)
![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B8791066.png)
